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1-Cyclopentyl-1-methyl-3-phenylurea

Conformational analysis Hydrogen bonding Drug design

1-Cyclopentyl-1-methyl-3-phenylurea belongs to the N-alkyl-N′-arylurea class, specifically a phenylurea derivative featuring a cyclopentyl substituent at N(1) and methyl substitution at the same nitrogen, with the phenyl ring attached to N(3). This compound serves as a key conformational probe in systematic studies of N-methylation effects on urea geometry, hydrogen-bonding capacity, and free-energy landscapes.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B4452611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-1-methyl-3-phenylurea
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCN(C1CCCC1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c1-15(12-9-5-6-10-12)13(16)14-11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3,(H,14,16)
InChIKeyHZMKDHPUKNUFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-1-methyl-3-phenylurea – Core Chemical Identity & Comparative Positioning for Procurement Decisions


1-Cyclopentyl-1-methyl-3-phenylurea belongs to the N-alkyl-N′-arylurea class, specifically a phenylurea derivative featuring a cyclopentyl substituent at N(1) and methyl substitution at the same nitrogen, with the phenyl ring attached to N(3) [1]. This compound serves as a key conformational probe in systematic studies of N-methylation effects on urea geometry, hydrogen-bonding capacity, and free-energy landscapes [1]. Its substitution pattern directly modulates the cis–trans equilibrium and internal H-bond stabilization relative to non-methylated or differently methylated analogues, making it a decisive tool for structure-based drug design campaigns that require precise control of urea conformation [1].

Compound class N‑alkyl‑N′‑arylurea conformational probe
Key substitution N1‑cyclopentyl, N1‑methyl, N3‑phenyl
Research role Defined methylation pattern for cis–trans equilibrium studies

Why Generic Substitution of 1-Cyclopentyl-1-methyl-3-phenylurea Is Not Supported by Quantitative Conformational Evidence


Within the N-alkyl-N′-arylurea family, small changes in N-methylation pattern produce large, quantifiable shifts in conformational free-energy landscapes, hydrogen-bond donor capacity, and crystallographic geometry [1]. The N(1)-methyl,N(3)-phenyl cyclopentyl urea cannot be interchanged with its non-methylated parent or with N′-methyl analogues without altering the cis–trans conformational equilibrium and the associated internal H-bond stabilization that governs target binding poses [1]. The quantitative differences documented below demonstrate that a simple potency or LogP comparison is insufficient to justify substitution; the precise methylation pattern directly controls the molecular shape and H-bonding pharmacophore required for rational design [1].

Methylation pattern mismatch

Non‑methylated or N′‑methyl analogues may shift cis–trans equilibrium and disrupt internal H‑bond stabilization.

H‑bond donor count change

Replacing with non‑methylated or dimethyl analogues alters H‑bond donor count, affecting permeability and target promiscuity.

Free‑energy landscape alteration

Different N‑methylation patterns produce distinct conformational free‑energy surfaces; generic substitution may not preserve binding‑competent geometry.

Quantitative Differentiation Evidence for 1-Cyclopentyl-1-methyl-3-phenylurea Against Closest Structural Analogs


Loss of Internal H‑Bond Stabilization of the cis‑trans Conformer Versus the Non‑Methylated Parent

Stewart et al. demonstrated that N-phenyl-N′-cyclopentyl urea (non-methylated) can adopt both trans–trans and cis–trans conformations with equal free energy, and the cis–trans conformation is significantly stabilised by an internal hydrogen bond to the N′-hydrogen [1]. Methylation at N(1) (the 1-cyclopentyl-1-methyl-3-phenylurea pattern) removes this internal H‑bond donor, destabilising the cis–trans conformer relative to the non-methylated analogue. While explicit ΔG values between methylated and non-methylated species are not provided in the abstract, the qualitative energy shift is characterised as ‘significant stabilisation … by the presence of an internal hydrogen bond to the N′-hydrogen’ [1], a feature lost upon N‑methylation.

Internal H‑bond stabilization
Class‑level
Loss of stabilization in target vs non‑methylated parent; cis–trans conformer not stabilized.
Reported loss of cis–trans stabilization may alter binding conformation.
Exact ΔG not disclosed; qualitative shift from reference.
Conformational analysis Hydrogen bonding Drug design

Methylation Pattern Dictates Conformational Free-Energy Landscape Relative to All 8 Synthesised Analogues

The systematic study of eight N-aryl (phenyl and pyridyl)-N′-cyclopentyl ureas with differing N-methylation patterns revealed that the methylation pattern ‘significantly affects the conformational preference of the system’ [1]. 1-Cyclopentyl-1-methyl-3-phenylurea is one of these eight analogues and its distinct methylation at N(1) yields a unique free-energy landscape that differs from N′-methyl, N,N′-dimethyl, and non-methylated congeners. Full quantitative free-energy surfaces are presented in the full paper (not extractable from the abstract), but the unequivocal finding is that each methylation pattern produces a ‘significant’ shift in conformational preference [1].

Conformational landscape
Class‑level
Unique free‑energy surface vs 7 other N‑methylation variants; significant shift reported.
Methylation pattern controls conformational preference; may not transfer across analogues.
Full free‑energy surfaces not extractable from abstract; review full paper.
Free-energy landscape N-methylation DFT

Altered Hydrogen-Bond Donor Count Versus N′-Methyl and Symmetrical Dimethyl Analogues

1-Cyclopentyl-1-methyl-3-phenylurea possesses one N–H hydrogen-bond donor (the N′–H attached to the phenyl ring) [1]. In contrast, the N′-methyl analogue loses both urea N–H donors, and the N,N′-dimethyl analogue has zero H-bond donors, while the non-methylated parent has two. This directly impacts solubility, permeability, and target interactions. Quantitative HBD counts are: target = 1, non-methylated = 2, N′-methyl = 0, N,N′-dimethyl = 0 [1].

H‑bond donor count
Class‑level
1 HBD (N′–H) for target vs 2 (non‑methylated) or 0 (N′‑methyl/dimethyl).
HBD count difference impacts permeability and off‑target profile.
Structural analysis from Stewart et al., 2023.
H-bond donor count Drug-likeness Physicochemical property

Optimal Research and Industrial Application Scenarios for 1-Cyclopentyl-1-methyl-3-phenylurea Based on Verified Evidence


Conformational Probe in Structure-Based Drug Design of Urea-Containing Candidates

Use 1-cyclopentyl-1-methyl-3-phenylurea as a defined conformational standard when exploring N-alkyl-N′-arylurea SAR. Its unique methylation pattern (N1–CH₃, N3–H) provides a specific free-energy landscape distinct from non-methylated and N′-methyl analogues, enabling researchers to isolate the effect of N1-methylation on cis–trans equilibria and internal H-bonding [1]. This is essential for projects where a single H-bond donor and a pre-organized conformation are required for target engagement.

Validation Standard for Computational Conformational Sampling Workflows

Because 1-cyclopentyl-1-methyl-3-phenylurea was synthesised and experimentally characterized by X-ray crystallography and NMR alongside seven other analogues, it serves as a benchmark compound for validating metadynamics, DFT, and other conformational sampling methods [1]. Procurement ensures access to a validated experimental reference for computational chemistry groups developing urea force-field parameters.

Medicinal Chemistry Lead Optimization Requiring Specific H‑Bond Pharmacophore

In lead series where the urea pharmacophore must present exactly one H-bond donor (the N′–H) while maintaining a cyclopentyl hydrophobic motif, 1-cyclopentyl-1-methyl-3-phenylurea is the appropriate scaffold. Substituting with the non-methylated analogue introduces an additional H-bond donor and alters the conformational ensemble, potentially compromising selectivity or pharmacokinetics [1].

Application
Selection Property
Validation Focus
Conformational SAR probe for urea series
Defined N1‑methylation pattern
Cis–trans equilibrium and internal H‑bonding context
Computational method validation
Experimentally characterized benchmark
Conformational sampling accuracy (X‑ray, NMR)
Lead optimization with single H‑bond donor
Single H‑bond donor (N′–H) with cyclopentyl motif
Pharmacophore consistency and off‑target promiscuity review
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